2-Butyl-2H-benzo[d][1,2,3]triazole
Overview
Description
2-Butyl-2H-benzo[d][1,2,3]triazole is a chemical compound that belongs to the class of organic compounds known as benzotriazoles . It is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, including 2-Butyl-2H-benzo[d][1,2,3]triazole, often involves the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction is typically catalyzed by copper (I) .Molecular Structure Analysis
The molecular structure of 2-Butyl-2H-benzo[d][1,2,3]triazole is characterized by a five-membered ring containing three consecutive nitrogen atoms . This structure can be viewed as fused rings of the aromatic compounds benzene and triazole .Chemical Reactions Analysis
Benzotriazole, the parent compound of 2-Butyl-2H-benzo[d][1,2,3]triazole, is known to react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including derivatives like 2-Butyl-2H-benzo[d][1,2,3]triazole , are often explored in drug discovery due to their unique properties that can contribute to pharmacological activity. They can act as bioisosteres for amide or ester functional groups and have been incorporated into various therapeutic agents .
Organic Synthesis
These compounds serve as versatile intermediates in organic synthesis. Their presence in a molecule can influence reactivity and stability, making them valuable for constructing complex organic frameworks .
Polymer Chemistry
In polymer chemistry, triazole derivatives can be used to modify polymers or create new polymer structures with enhanced properties like thermal stability or mechanical strength .
Supramolecular Chemistry
The triazole ring can engage in hydrogen bonding and other non-covalent interactions, making it useful in the design of supramolecular structures and materials .
Bioconjugation
Triazoles are used in bioconjugation techniques to attach various biomolecules together or to surfaces without disrupting their function. This is crucial in developing diagnostic tools and targeted therapies .
Chemical Biology
In chemical biology, these compounds can be used to probe biological systems or as building blocks for biomolecular engineering .
Fluorescent Imaging
Some triazole derivatives exhibit fluorescent properties and are used in imaging applications to track biological processes or molecular interactions .
Materials Science
Due to their stability and electronic properties, triazole derivatives like 2-Butyl-2H-benzo[d][1,2,3]triazole are investigated for use in materials science applications such as organic field-effect transistors (OFETs) and light-emitting elements .
Mechanism of Action
Target of Action
2-Butyl-2H-benzo[d][1,2,3]triazole is a derivative of the benzotriazole class of compounds It’s known that 1,2,3-triazole derivatives have shown anti-che activity by inhibiting both ache and buche activities .
Mode of Action
It’s known that 1,2,3-triazole derivatives interact with the amino acids present in the active site of their target enzymes . This interaction could lead to changes in the enzyme’s function, potentially inhibiting its activity .
Biochemical Pathways
Given its potential inhibitory effect on ache and buche activities, it could impact the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions .
Pharmacokinetics
It’s known that 1,2,3-triazole derivatives generally possess low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions .
Result of Action
It’s known that 1,2,3-triazole derivatives can disrupt the replication cycle of a virus, allowing the body to eliminate it more easily .
Action Environment
It’s known that 1,2,3-triazole derivatives are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .
Future Directions
2H-benzo[d][1,2,3]triazole derivatives, including 2-Butyl-2H-benzo[d][1,2,3]triazole, have shown promising characteristics, including their ability to self-assemble, their acceptor character which enables the synthesis of donor-acceptor structures, and their facile modulation using standard chemical methods . These unique features make them potential candidates for advancing medicinal chemistry .
properties
IUPAC Name |
2-butylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-3-8-13-11-9-6-4-5-7-10(9)12-13/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFDQBZSCVSFKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=C2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-2H-benzo[d][1,2,3]triazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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